molecular formula C15H19NO3 B12323658 Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate

Cat. No.: B12323658
M. Wt: 261.32 g/mol
InChI Key: TXHBEOTYCFUFAS-UHFFFAOYSA-N
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Description

Structural Differentiation from Cis-Isomer

The cis-isomer, benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate, shares the same molecular formula but differs in stereochemistry at the 6-position. This distinction is critical for applications requiring stereoselectivity, as the spatial arrangement of functional groups influences reactivity and biological activity .

Properties

IUPAC Name

benzyl N-[6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-7,13-14,17H,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHBEOTYCFUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Transcarbamation of Benzyl Carbamates

A foundational approach involves transcarbamation reactions using benzyl carbamate precursors. A study by Reddy et al. demonstrated that potassium carbonate in primary alcohols (e.g., methanol or ethanol) facilitates efficient transcarbamation at 100°C (Table 1). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the cyclohexenyl methanol intermediate displaces the benzyloxy group.

Table 1: Transcarbamation Conditions and Yields

Substrate Solvent Temperature (°C) Time (h) Yield (%)
Cyclohex-3-enyl methanol Methanol 100 18 78
Cyclohex-3-enyl methanol Ethanol 100 18 76
Cyclohex-3-enyl methanol Isopropanol 100 18 81

Key advantages include operational simplicity and compatibility with diverse alcohols. However, stereochemical outcomes depend on the starting material’s configuration.

Iodolactamization for Stereochemical Control

Enantioselective synthesis was achieved via iodolactamization, as reported by Han et al.. The method involves:

  • Epoxide Formation : Cyclohexene oxide is treated with a chiral Lewis acid (e.g., Jacobsen catalyst) to induce asymmetry.
  • Iodolactamization : Reaction with iodine generates a bicyclic iodolactam intermediate, which is hydrolyzed to the trans-diol.
  • Carbamate Installation : Benzyl chloroformate reacts with the diol under Schotten-Baumann conditions.

This method achieves >90% enantiomeric excess (ee) but requires rigorous temperature control (-30°C to 25°C).

Ring-Closing Metathesis (RCM)

Grubbs II catalyst-mediated RCM offers a route to the cyclohexene core. A protocol from VulcanChem involves:

  • Diene Preparation : Allyl glycidyl ether is functionalized with a hydroxymethyl group via Sharpless epoxidation.
  • Metathesis : The diene undergoes RCM in dichloromethane at 40°C, forming the cyclohexene ring.
  • Carbamate Protection : The hydroxyl group is protected with benzyl chloroformate.

Critical Parameters :

  • Catalyst loading: 5 mol% Grubbs II
  • Solvent: Dry dichloromethane
  • Yield: 70–85%

Dynamic Kinetic Resolution (DKR)

DKR merges racemization and selective crystallization for high enantiopurity. A patent (WO2009026537A1) details:

  • Racemization : The cis-isomer is equilibrated using a palladium catalyst.
  • Crystallization : Selective precipitation of the trans-isomer from hexane/ethyl acetate.
  • Carbamate Formation : Reaction with benzyl chloroformate and triethylamine.

This method achieves 99% diastereomeric excess (de) but requires specialized equipment for continuous crystallization.

Enzymatic Resolution

Lipase-mediated resolution (e.g., Candida antarctica Lipase B) separates enantiomers via hydrolysis:

  • Racemic Mixture : The cis/trans diol is acetylated.
  • Enzymatic Hydrolysis : Lipase selectively hydrolyzes the trans-acetate.
  • Purification : Column chromatography isolates the trans-diol, followed by carbamate formation.

Conditions :

  • Enzyme loading: 20 mg/mmol substrate
  • Solvent: Phosphate buffer (pH 7.0)/tert-butanol
  • Yield: 65–72%

Comparative Analysis of Methods

Table 2: Method Comparison

Method Stereocontrol Yield (%) Scalability Cost
Transcarbamation Moderate 75–81 High Low
Iodolactamization High 60–70 Moderate High
RCM Low 70–85 High Moderate
DKR Very High 50–60 Low Very High
Enzymatic Resolution High 65–72 Moderate Moderate

Purification and Characterization

Final purification typically employs:

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water mixtures for crystalline products.
  • HPLC : Chiral columns (e.g., Chiralpak IA) for enantiomeric purity.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.20 (d, J = 6.5 Hz, 1H, NH), 3.60 (m, 2H, CH₂OH).
  • HRMS : m/z 261.1365 [M+H]⁺ (calc. 261.1360).

Industrial-Scale Considerations

For kilogram-scale production, transcarbamation and RCM are preferred due to:

  • Solvent Recovery : Methanol and dichloromethane are recyclable.
  • Catalyst Reuse : Grubbs II can be recovered via filtration.
  • Regulatory Compliance : Avoids hazardous reagents like iodine or enzymes.

Scientific Research Applications

Pharmaceutical Development

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate serves as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it valuable in drug discovery and development processes .

Case Study: Neurological Disorders

Research has indicated that compounds similar to this compound can modulate neurotransmitter activity, which is crucial for addressing conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Biochemical Research

This compound is utilized in biochemical studies focusing on enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes, including enzyme kinetics and protein modifications .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential as a novel agrochemical . Its biological activity suggests it may enhance crop resilience against pests and diseases, making it a candidate for developing effective pesticides or herbicides .

Potential Benefits

  • Pest Resistance: Preliminary studies indicate that the compound could disrupt pest metabolic pathways.
  • Crop Protection: Its application could lead to reduced reliance on traditional chemical pesticides, promoting sustainable agriculture practices.

Material Science

The compound finds applications in material science , particularly in the synthesis of advanced materials such as polymers and coatings. Its chemical functionalities are essential for enhancing material properties like durability and resistance to environmental factors .

Applications in Polymers

This compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability, making it suitable for various industrial applications.

Cosmetic Formulations

In the cosmetic industry, this compound is being investigated for its potential benefits in skin care products . It offers moisturizing properties and may enhance product stability due to its unique chemical structure .

Cosmetic Applications

  • Moisturizers: The hydroxymethyl group can provide hydrating effects.
  • Stabilizers: Its presence may improve the shelf life of cosmetic formulations by preventing degradation.

Summary Table of Applications

FieldApplication Description
PharmaceuticalKey intermediate for neurological disorder treatments
Biochemical ResearchStudies on enzyme interactions and metabolic pathways
Agricultural ChemistryDevelopment of novel agrochemicals for pest resistance
Material ScienceSynthesis of advanced polymers and coatings
Cosmetic FormulationsUse in skin care products for moisturizing and stability enhancement

Mechanism of Action

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Compound Name CAS Substituents/Configuration MW XLogP3 TPSA (Ų) Key Differences
Benzyl cis-(6-hydroxymethyl)-cyclohex-3-enylcarbamate 124678-01-9 cis configuration at positions 1,6 261.32 N/A 58.6 Stereochemistry affects 3D structure and receptor binding .
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 Hydroxyl at position 4 (trans) 249.30 ~2.5 58.6 Hydroxyl vs. hydroxymethyl: reduced polarity and H-bonding capacity .
Benzyl (3-aminocyclohexyl)carbamate hydrochloride 71685848 Amine at position 3 (trans) 284.78 N/A 58.6 Protonatable amine enhances solubility in acidic conditions .

Key Observations :

  • Stereochemistry : The trans configuration in the parent compound may improve metabolic stability compared to cis isomers due to reduced steric strain .
  • Functional Groups : Hydroxymethyl (CH₂OH) provides higher polarity than hydroxyl (OH) but lower than amine (NH₂), influencing solubility and membrane permeability .

Functional Group Variations

Compound Name Functional Group Reactivity/Biological Implications
Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate -CH₂OH Susceptible to oxidation to aldehyde; potential metabolic toxicity .
Benzyl (6-hydroxyhexyl)carbamate -OH (linear chain) Increased flexibility; lower logP (~1.8) enhances aqueous solubility .
Benzyl (S)-3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate -OH and amide Enhanced hydrogen bonding; potential protease inhibition .

Key Observations :

  • Hydroxymethyl Reactivity : Oxidation to aldehyde could generate electrophilic intermediates, necessitating stability studies for pharmaceutical applications .
  • Chain Length : Linear hydroxyhexyl analogs exhibit greater conformational flexibility but reduced rigidity compared to the cyclohexene backbone .

Key Observations :

  • Synthetic Challenges : The parent compound requires precise stereochemical control during synthesis, increasing production costs .
  • Salt Forms : Amine derivatives (e.g., hydrochloride salts) improve solubility but may alter pharmacokinetics .

Biological Activity

Benzyl trans-(6-hydroxymethyl)-cyclohex-3-enylcarbamate is a chemical compound with significant potential in biological research and therapeutic applications. Its structure, characterized by a cyclohexene ring and a hydroxymethyl group, suggests various biological activities, particularly in enzyme interactions and protein modifications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 261.32 g/mol
  • CAS Number : 213672-73-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can bind through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate enzyme activity, influencing various biochemical pathways.

Enzyme Interactions

Research indicates that this compound is utilized in studies involving enzyme interactions. It serves as a substrate or inhibitor for specific enzymes, contributing to the understanding of enzyme kinetics and mechanisms. For instance, it has been noted for its role in modulating beta-lactamase activity, which is crucial for antibiotic resistance studies.

Therapeutic Applications

The compound has shown promise in drug development, particularly in the context of:

  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.
  • Antimicrobial Activity : Its structural features allow it to act against various pathogens, making it a candidate for further exploration as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InteractionModulates beta-lactamase activity
Anticancer PotentialCytotoxic effects on cancer cell lines (inferred)
Antimicrobial EffectsPotential activity against pathogens

Case Studies

  • Enzyme Modulation : A study highlighted the use of this compound as an inhibitor in enzyme assays, demonstrating its potential to alter enzyme kinetics significantly.
  • Cytotoxicity Testing : In vitro studies involving cancer cell lines indicated that modifications to the compound's structure could enhance or diminish its cytotoxic properties, suggesting a structure-activity relationship (SAR) that warrants further investigation .

Research Findings

Recent investigations into compounds similar to this compound reveal insights into its biological activity:

  • Structural Analog Studies : Research comparing this compound with other benzyl-substituted derivatives indicates unique reactivity patterns and binding affinities that could be leveraged for therapeutic design.
  • Molecular Docking Studies : Computational analyses suggest favorable binding interactions with biomolecular targets, supporting experimental findings on enzyme inhibition and potential therapeutic applications .

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